molecular formula C21H21NOS B11322134 N-(3,4-dimethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(3,4-dimethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11322134
M. Wt: 335.5 g/mol
InChI Key: DLCZECZYFOHQKI-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiophene ring, a benzamide core, and dimethylphenyl groups

Properties

Molecular Formula

C21H21NOS

Molecular Weight

335.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NOS/c1-15-10-11-18(13-17(15)3)22(14-19-8-6-12-24-19)21(23)20-9-5-4-7-16(20)2/h4-13H,14H2,1-3H3

InChI Key

DLCZECZYFOHQKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated benzamide.

    Addition of Dimethylphenyl Groups: The dimethylphenyl groups can be added through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DIMETHOXYPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-(3,4-DICHLOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE

Uniqueness

N-(3,4-DIMETHYLPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The thiophene ring also contributes to its distinct properties, making it a valuable compound for various applications.

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